molecular formula C22H23ClN4O4S2 B2741373 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide CAS No. 890594-96-4

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide

Cat. No. B2741373
CAS RN: 890594-96-4
M. Wt: 507.02
InChI Key: OBICJYSZXJQDAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an azepane ring, a sulfonyl group, a chloro-substituted benzene ring, a methylthio group, and an oxadiazole ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely make it fairly rigid, while the different functional groups could provide sites for interaction with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its density, and other properties .

Scientific Research Applications

Cu-Catalyzed Regioselective Cyclization for 1,2-Dihydropyridine Synthesis

N-Substituted 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

DrugBank Entry

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis .

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S2/c1-32-22-26-25-21(31-22)16-8-4-5-9-18(16)24-20(28)15-10-11-17(23)19(14-15)33(29,30)27-12-6-2-3-7-13-27/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBICJYSZXJQDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide

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